molecular formula C12H17NO3 B13052657 (1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine

(1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine

Katalognummer: B13052657
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: MGKVSZBPSGXJNB-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine is a chiral enamine derivative featuring a 3,4,5-trimethoxyphenyl group attached to a prop-2-enylamine backbone. Its amine functionality may enhance solubility compared to phenolic analogs, while the trimethoxyphenyl moiety is known to mediate interactions with biological targets such as tubulin .

Eigenschaften

Molekularformel

C12H17NO3

Molekulargewicht

223.27 g/mol

IUPAC-Name

(1S)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C12H17NO3/c1-5-9(13)8-6-10(14-2)12(16-4)11(7-8)15-3/h5-7,9H,1,13H2,2-4H3/t9-/m0/s1

InChI-Schlüssel

MGKVSZBPSGXJNB-VIFPVBQESA-N

Isomerische SMILES

COC1=CC(=CC(=C1OC)OC)[C@H](C=C)N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(C=C)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and a suitable amine.

    Condensation Reaction: The aldehyde group of 3,4,5-trimethoxybenzaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for (1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound belongs to the class of allylamines, characterized by a prop-2-enylamine backbone with a trimethoxyphenyl substituent. The synthesis of this compound can be achieved through several methods, including:

  • Mizoroki–Heck Reaction : This method involves the oxidative coupling of aryl halides with alkenes in the presence of palladium catalysts, providing a pathway to synthesize various substituted allylamines .
  • One-Pot Reactions : Recent studies have demonstrated efficient one-pot synthesis routes that combine multiple reaction steps into a single procedure, enhancing yield and reducing reaction time .

Antimicrobial Properties

Research indicates that (1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can effectively inhibit the growth of various fungi and bacteria. For instance:

  • Antifungal Activity : The compound has demonstrated efficacy against dermatophytes and yeast species such as Candida spp. with minimum inhibitory concentrations (MICs) ranging from 7.8 to 15.6 µg/mL .
  • Bactericidal Effects : Its derivatives have been tested against a range of bacterial strains, showing promising results in inhibiting bacterial growth.

Therapeutic Potential

The compound's ability to interact with biological systems suggests potential therapeutic applications:

  • Cancer Research : Some studies have explored the use of similar compounds in cancer treatment due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The structural similarity to known anticancer agents raises interest in its potential as an anti-cancer drug candidate .
  • Neurological Disorders : Preliminary findings suggest that compounds with similar structures may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Case Studies

Several case studies highlight the applications of (1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine:

  • Case Study on Antifungal Efficacy :
    • Researchers synthesized various derivatives and tested their antifungal activity against Trichophyton rubrum. The study found that certain derivatives exhibited potent antifungal effects comparable to established antifungals .
  • Investigation into Anticancer Properties :
    • A study investigated the cytotoxic effects of the compound on human cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Biologische Aktivität

(1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-enylamine backbone with a 3,4,5-trimethoxyphenyl substituent. The methoxy groups contribute to its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to (1S)-1-(3,4,5-trimethoxyphenyl)prop-2-enylamine exhibit significant antimicrobial activity. For instance, studies have shown that compounds with methoxy substitutions can enhance the antimicrobial efficacy against various pathogens by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer properties of (1S)-1-(3,4,5-trimethoxyphenyl)prop-2-enylamine have been investigated in vitro. It has been found to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The presence of multiple methoxy groups is believed to enhance its ability to penetrate cellular membranes and interact with intracellular targets .

The proposed mechanism of action for (1S)-1-(3,4,5-trimethoxyphenyl)prop-2-enylamine involves:

  • Receptor Binding: The compound may act as a ligand for specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition: It may inhibit enzymes critical for cancer cell proliferation or microbial growth.
  • Intracellular Signaling Modulation: By modulating signaling pathways such as MAPK or PI3K/Akt, it can influence cell survival and apoptosis .

Study on Antimicrobial Efficacy

A study conducted on various derivatives of trimethoxyphenyl compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated that increasing the number of methoxy groups enhanced the overall potency against Staphylococcus aureus and Escherichia coli .

CompoundActivity Against S. aureusActivity Against E. coli
A25 µg/mL30 µg/mL
B15 µg/mL20 µg/mL
C (target compound)10 µg/mL12 µg/mL

Study on Anticancer Properties

In a recent study evaluating the anticancer effects of (1S)-1-(3,4,5-trimethoxyphenyl)prop-2-enylamine on human breast cancer cells (MCF-7), the compound showed a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 20 µM, indicating potent anticancer activity .

Concentration (µM)Cell Viability (%)
0100
585
1070
2045

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Combretastatin A-4 and Derivatives

Combretastatin A-4 (CA-4), isolated from Combretum caffrum, is a potent tubulin-binding antineoplastic agent with a stilbene scaffold (two aromatic rings connected by a double bond) and a 3,4,5-trimethoxyphenyl group . Key differences include:

  • Core Structure : CA-4 has a stilbene backbone, whereas the target compound features a propenylamine chain.
  • Functional Groups: CA-4 contains a phenol group (3'-OH), while the target compound replaces this with a primary amine (-NH₂).
Solubility and Stability

CA-4’s poor water solubility (<1 µg/mL) necessitated prodrug development, such as phosphate salts (e.g., CA-4P, sodium salt 1n), which improve solubility to >10 mg/mL . The amine group in (1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-enylamine may confer inherent solubility advantages through salt formation (e.g., hydrochloride or sulfate salts) without requiring prodrug modification.

Other Trimethoxyphenyl-Containing Analogs

Compounds with 3,4,5-trimethoxyphenyl groups often exhibit antimitotic activity. Comparisons include:

Compound Core Structure Key Functional Group Solubility (mg/mL) IC₅₀ (Tubulin) Notes
Combretastatin A-4 Stilbene Phenol <0.001 1–2 nM Requires prodrugs (e.g., CA-4P)
CA-4P (Sodium Salt 1n) Stilbene-phosphate Phosphate ester >10 3–5 nM Improved solubility/stability
Target Compound Propenylamine Primary amine Not reported Not reported Potential salt-forming ability

Hydrogen Bonding and Crystal Packing

The amine group in the target compound can act as both a hydrogen bond donor (N-H) and acceptor (lone pair), contrasting with CA-4’s phenol (O-H donor). This difference may influence:

  • Crystallinity : Amines often form stable salts or co-crystals, improving formulation properties .
  • Molecular Recognition: The amine’s dual hydrogen-bonding capability could enhance target engagement compared to phenol’s single donor site.

Q & A

Q. What are the recommended synthetic routes for (1S)-1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-amine, and how can reaction conditions be optimized for higher enantiomeric purity?

Methodological Answer: A common approach involves alkylation-amination sequences analogous to methods used for structurally similar amines (e.g., 2-(3,5-dimethylphenoxy)-1-methyl-ethylamine). For example:

  • Step 1 : React 3,4,5-trimethoxybenzaldehyde with a propargylating agent (e.g., propargyl bromide) under basic conditions (K₂CO₃, DMF) to form the α,β-unsaturated aldehyde.
  • Step 2 : Perform reductive amination using a chiral catalyst (e.g., Ru-BINAP complexes) to achieve enantioselectivity .
    Optimization Tips :
  • Vary temperature (40–80°C), solvent polarity (THF vs. DCM), and catalyst loading (1–5 mol%) to improve yield and enantiomeric excess (ee).
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm ee via chiral HPLC (Chiralpak AD-H column) .

Q. What analytical techniques are critical for verifying the structural integrity and stereochemical configuration of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at C3, C4, C5) and allylic proton coupling (J = 10–12 Hz for trans-configuration).
  • X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in ethanol/water mixtures (slow evaporation) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and fragmentation patterns.
  • Chiral Chromatography : Compare retention times with racemic mixtures to confirm enantiopurity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer: Contradictions often arise from sample degradation , impurities , or assay variability .

  • Step 1 : Validate purity via HPLC (>98%) and quantify residual solvents (GC-MS).
  • Step 2 : Test stability under assay conditions (e.g., pH, temperature). For example, organic degradation rates increase with temperature (as seen in wastewater studies), so use continuous cooling to stabilize samples .
  • Step 3 : Standardize biological assays (e.g., IC₅₀ measurements) using a reference inhibitor and replicate experiments across independent labs .

Q. What strategies are effective for enhancing the compound’s stability during long-term storage in experimental settings?

Methodological Answer:

  • Storage Conditions : Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent oxidation and photodegradation.
  • Lyophilization : For hygroscopic samples, lyophilize and store as a stable powder.
  • Stability Monitoring : Perform accelerated aging studies (40°C/75% RH for 6 months) and track degradation via HPLC.
    Caution : Degradation products (e.g., oxidized amines) may introduce experimental artifacts; always request updated SDS for aged samples .

Q. How can enantioselective synthesis be scaled without compromising stereochemical integrity?

Methodological Answer:

  • Catalyst Screening : Test chiral ligands (e.g., Jacobsen’s salen complexes) in asymmetric hydrogenation to improve turnover number (TON).
  • Flow Chemistry : Use continuous-flow reactors to maintain precise temperature control and reduce racemization during scale-up.
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR to monitor ee in real-time .

Q. What computational tools aid in predicting the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding modes with targets (e.g., enzymes) using software like GROMACS or AMBER.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches?

Methodological Answer:

  • Step 1 : Rule out solvent effects (e.g., DMSO vs. CDCl₃) and concentration-dependent shifts.
  • Step 2 : Compare with literature data for analogous compounds (e.g., 3,4,5-trimethoxy-substituted aromatics).
  • Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

Q. What experimental controls are essential when studying the compound’s in vitro pharmacological activity?

Methodological Answer:

  • Positive/Negative Controls : Include a known agonist/antagonist and vehicle-only samples.
  • Cytotoxicity Assays : Test viability (MTT assay) to distinguish specific activity from nonspecific cell death.
  • Blinding : Use double-blinded protocols for data collection to minimize bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.